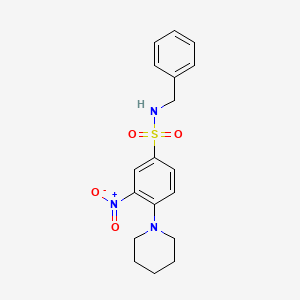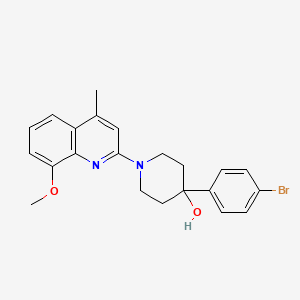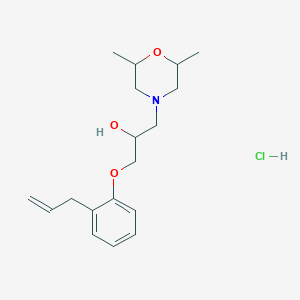
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as ADRB2 antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist works by blocking the beta-2 adrenergic receptor, which is involved in the regulation of airway smooth muscle tone and bronchodilation. By blocking this receptor, this compound antagonist can reduce airway constriction and improve breathing in patients with respiratory disorders. In cancer therapy, this compound antagonist has been shown to inhibit the proliferation and migration of cancer cells by blocking the beta-2 adrenergic receptor.
Biochemical and Physiological Effects
This compound antagonist has been shown to have various biochemical and physiological effects in different systems of the body. In the respiratory system, it can reduce airway resistance and improve lung function. In the cardiovascular system, it can reduce heart rate and blood pressure. In cancer cells, it can inhibit cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist in lab experiments is its specificity for the beta-2 adrenergic receptor, which allows for targeted inhibition of this receptor. However, one limitation is that it may not be effective in all patients, as some may have alternative pathways for bronchodilation or cancer cell growth.
Orientations Futures
There are several future directions for research on 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist. One area of interest is the development of more potent and selective compounds that can target the beta-2 adrenergic receptor with greater efficacy. Another area of research is the investigation of the role of this compound antagonist in the treatment of other diseases, such as hypertension and diabetes. Additionally, the potential use of this compound antagonist in combination with other drugs for cancer therapy is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist involves the reaction of 2-allylphenol and 2,6-dimethylmorpholine with 3-chloro-1-propanol in the presence of a base. The product is then purified and converted to the hydrochloride salt form. The yield of the synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist has been studied for its potential therapeutic applications in various fields of research. In pharmacology, it has been investigated as a potential treatment for asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-7-16-8-5-6-9-18(16)21-13-17(20)12-19-10-14(2)22-15(3)11-19;/h4-6,8-9,14-15,17,20H,1,7,10-13H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSXZULIZYSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2CC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
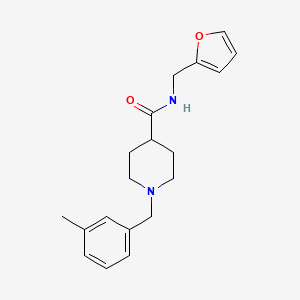
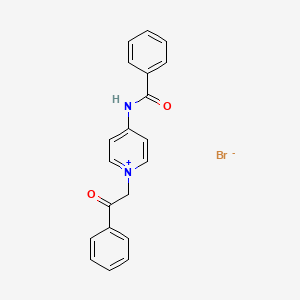

![2-[(2-fluorobenzoyl)amino]-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4897134.png)
![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4897157.png)
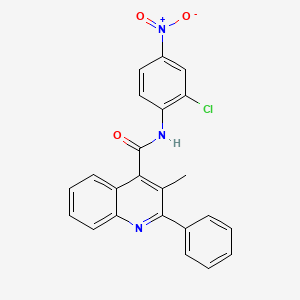
![6-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4897164.png)
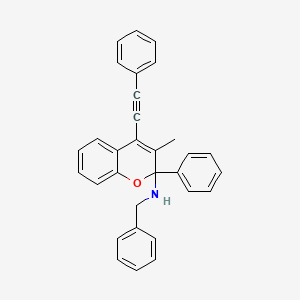
![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)
